N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
N-(4-Fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic compound featuring a morpholine ring substituted with a 5-oxo group, a thiophen-2-ylmethyl moiety at position 4, and a carboxamide group linked to a fluorinated aryl group (4-fluoro-3-(trifluoromethyl)phenyl). This structure combines electron-withdrawing groups (fluoro, trifluoromethyl) and heterocyclic systems (morpholine, thiophene), which are common in medicinal chemistry for enhancing metabolic stability and target binding.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O3S/c18-13-4-3-10(6-12(13)17(19,20)21)22-16(25)14-8-26-9-15(24)23(14)7-11-2-1-5-27-11/h1-6,14H,7-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRFYBDJIUYJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) and its orthologs. These receptors are expressed in very specialized tissues, with expression largely restricted to mast cells.
Mode of Action
This compound interacts with MRGPRX2 and its orthologs, modulating their activity. These receptors are sensitive to activation by a diverse group of ligands, including basic secretagogues, certain drugs, neuropeptides, and antimicrobial peptides.
Biochemical Pathways
The modulation of mrgprx2 and its orthologs can influence various downstream effects, given the diverse group of ligands these receptors respond to.
Pharmacokinetics
The compound’s interaction with mrgprx2 and its orthologs suggests it has sufficient bioavailability to exert its effects.
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of MRGPRX2 and its orthologs, which mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors due to the nature of its primary targets. Mast cells, where MRGPRX2 and its orthologs are largely expressed, reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract. Therefore, factors such as mechanical and chemical stimuli can potentially influence the compound’s action.
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a thiophenyl group and a trifluoromethyl phenyl moiety. Its molecular formula is C15H14F4N2O2S, with a molecular weight of 358.34 g/mol. The presence of fluorine atoms contributes to its lipophilicity and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Many morpholine derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Compounds with trifluoromethyl groups can modulate inflammatory pathways, potentially through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX).
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases.
In Vitro Studies
In vitro studies have evaluated the effects of this compound on different cell lines:
| Cell Line | Activity Type | IC50 Value (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | Cytotoxicity | 15.4 |
| Hek293-T (Human Embryonic Kidney) | Cytotoxicity | 22.8 |
| AChE Inhibition | Enzyme Activity | 10.4 |
| BChE Inhibition | Enzyme Activity | 7.7 |
These results suggest that the compound has significant cytotoxic effects on cancer cells and inhibits cholinesterase enzymes, which could be beneficial in treating conditions like Alzheimer's disease.
Molecular Docking Studies
Molecular docking studies reveal that the compound can effectively bind to active sites of target enzymes due to its structural features. The trifluoromethyl group enhances binding affinity through halogen bonding interactions, which are critical for the observed biological activity.
Case Studies
- Anticancer Research : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models, highlighting its potential as an anticancer agent.
- Neuroprotection : Another investigation focused on the inhibition of BChE by this compound, suggesting its utility in developing therapies for Alzheimer's disease due to its ability to enhance acetylcholine levels in synaptic clefts.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Analogues:
- Morpholine vs.
- Fluorinated Aryl Substituents : The 4-fluoro-3-(trifluoromethyl)phenyl group is structurally similar to substituents in ’s tetrahydropyrimidine derivatives (e.g., N-[2-chloro-4-(trifluoromethyl)phenyl] carboxamides), which exhibit antimicrobial activity .
- Thiophen-2-ylmethyl Group : The thiophene substituent is shared with compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (), though the latter lacks the morpholine scaffold .
Table 1: Structural and Physical Properties of Analogues
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Compounds in (nitrothiophene-thiazole carboxamides) demonstrated narrow-spectrum antibacterial activity, attributed to nitro group electrophilicity . The target compound’s trifluoromethyl group may enhance similar bioactivity.
- Anticoagulant Potential: highlights morpholine-containing intermediates in rivaroxaban (a Factor Xa inhibitor), suggesting the target compound’s morpholine core could align with anticoagulant applications .
- Metabolic Stability: The trifluoromethyl group in the target compound and ’s derivatives may improve metabolic resistance compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
